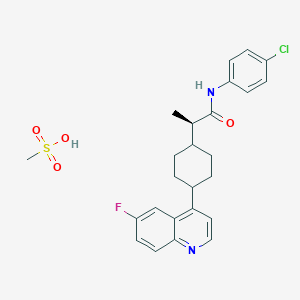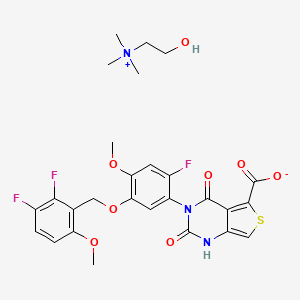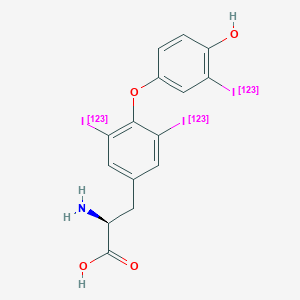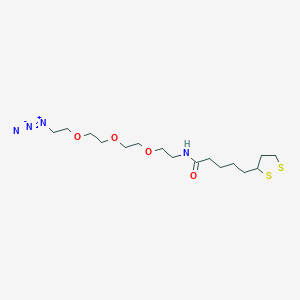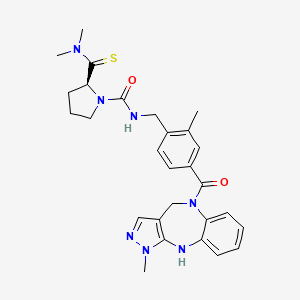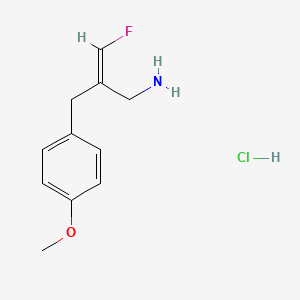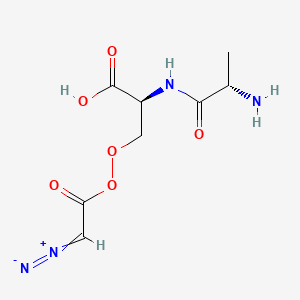![molecular formula C20H30N4O2 B608665 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1919820-28-2](/img/structure/B608665.png)
5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Übersicht
Beschreibung
“5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C20H30N4O2 . It is also known by other names such as LTI-291 and Gcase activator 1 . The molecular weight of this compound is 358.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazolo[1,5-a]pyrimidine core . The InChI string representation of the molecule is InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16 (8-10-17)23-20 (25)18-13-21-24-15 (3)12-14 (2)22-19 (18)24/h12-13,16-17H,4-11H2,1-3H3, (H,23,25) . The Canonical SMILES representation is CCCCCOC1CCC (CC1)NC (=O)C2=C3N=C (C=C (N3N=C2)C)C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 7 . The Topological Polar Surface Area is 68.5 Ų . The Exact Mass and Monoisotopic Mass are both 358.23687621 g/mol .
Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Treatment
LTI-291 is an allosteric modulator of glucocerebrosidase (GCase), enhancing its activity . A mutation in the GBA1 gene, which encodes the lysosomal enzyme GCase, is the most common genetic risk factor for developing Parkinson’s disease . The safety of LTI-291 was shown in results of a phase 1 trial for participants with Parkinson’s disease with GBA1 mutation .
Gaucher Disease Treatment
Gaucher disease is a lysosomal storage disorder characterized by deficient activity of the GCase enzyme . LTI-291, by enhancing the activity of GCase, could potentially be used in the treatment of Gaucher disease .
Neurodegenerative Disorders
The GCase pathway, which LTI-291 targets, offers potential to slow or even prevent neurodegenerative disorders in both individuals with and without GBA1 mutations .
Antitumor Scaffold
The pyrazolo[1,5-a]pyrimidine core, which is present in the structure of LTI-291, has been identified as an antitumor scaffold . This suggests potential applications of LTI-291 in cancer treatment.
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines, which includes LTI-291, has been identified as strategic compounds for optical applications due to their significant photophysical properties .
Fluorescent Organic Compounds
Pyrazolo[1,5-a]pyrimidines, including LTI-291, have been identified as potential fluorescent organic compounds. These compounds have a wide range of applications, from ionic or molecular sensing to bioimaging applications .
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
1919820-28-2 | |
| Record name | LTI-291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LTI-291 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?
A: LTI-291 acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, LTI-291 aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []
Q2: How does LTI-291 impact the NLRP3 inflammasome and what is the significance of this effect?
A: Research indicates that LTI-291 can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that LTI-291 treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of LTI-291 beyond its direct effect on GCase activity.
Q3: What preclinical evidence supports the potential of LTI-291 as a treatment for Parkinson's Disease?
A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, LTI-291 demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with LTI-291 resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of LTI-291 in addressing the underlying neurodegenerative processes in PD.
Q4: What is the current clinical development status of LTI-291?
A: LTI-291 has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of LTI-291 in this patient population and gather preliminary data on its efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



